4-Hydroxyphenyethyl sulfonic acid

Description

Contextual Significance within Organic Chemistry

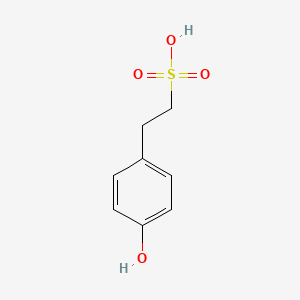

4-Hydroxyphenylethyl sulfonic acid, systematically named 2-(4-hydroxyphenyl)ethanesulfonic acid, is an aromatic sulfonic acid. Its structure is characterized by a phenol (B47542) group attached to an ethyl-sulfonic acid backbone. While specific research on this exact molecule is limited, its significance can be inferred from the distinct chemical functionalities it possesses.

The molecule is bifunctional, containing both a phenolic hydroxyl (-OH) group and a strongly acidic sulfonic acid (-SO₃H) group. This duality suggests potential applications as a specialty monomer, a chemical intermediate, or a functional organic material. The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification, while the sulfonic acid group provides high polarity, water solubility, and catalytic potential. The ethyl spacer between the aromatic ring and the sulfonic acid group differentiates it from simple phenolsulfonic acids, potentially modifying its reactivity, solubility, and biological interactions.

Overview of Phenylethyl and Sulfonic Acid Moieties in Chemical Science

To understand the potential of 4-Hydroxyphenylethyl sulfonic acid, it is essential to examine its constituent parts: the phenylethyl moiety (specifically, a 4-hydroxyphenylethyl group) and the sulfonic acid moiety.

The phenylethyl group consists of a phenyl ring attached to an ethyl group. nih.gov This structural motif is common in a vast range of natural and synthetic compounds, from amino acids like phenylalanine to neurotransmitters and fragrances. nih.gov The presence of a hydroxyl group on the phenyl ring, creating a hydroxyphenylethyl structure, introduces polarity and the potential for hydrogen bonding. Phenethyl compounds are widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov

The sulfonic acid group (-SO₃H) is an organosulfur functional group that confers strong acidic properties to the molecule, often comparable to or exceeding those of carboxylic acids. made-in-china.com Sulfonic acids are generally highly soluble in water due to their polarity. google.com This group is a cornerstone in the manufacturing of detergents, dyes, catalysts, and pharmaceuticals. google.com Its ability to form stable salts (sulfonates) is particularly valuable in drug formulation to improve solubility and stability.

The table below provides a comparative overview of the general properties and roles of these two fundamental moieties.

| Feature | Phenylethyl Moiety | Sulfonic Acid Moiety |

| General Structure | C₆H₅CH₂CH₂- | -SO₃H |

| Key Properties | Provides an aromatic backbone; generally non-polar but can be functionalized (e.g., with -OH) to increase polarity. | Strongly acidic; highly polar; enhances water solubility; capable of strong ionic interactions. google.com |

| Common Reactions | Electrophilic aromatic substitution on the phenyl ring; reactions of the ethyl side chain. | Salt formation (sulfonates); esterification; conversion to sulfonyl chlorides. made-in-china.com |

| Primary Roles in Chemistry | Building block for larger molecules (e.g., pharmaceuticals, fragrances). nih.gov | Acid catalyst; solubilizing group; intermediate for synthesis; active component in detergents and dyes. google.com |

Research Trajectories for Novel Sulfonic Acid Compounds

The development of new sulfonic acid derivatives is an active area of chemical research, driven by the demand for new materials and more efficient chemical processes. Current research trajectories offer a glimpse into the potential applications for a compound like 4-Hydroxyphenylethyl sulfonic acid.

One major area of research is in the development of solid acid catalysts . Sulfonic acid groups are being grafted onto solid supports like silica, zirconia, and magnetic nanoparticles to create heterogeneous catalysts. bldpharm.com These materials offer the strong acidity of traditional acid catalysts but are easily separable and reusable, aligning with the principles of green chemistry. A molecule like 4-Hydroxyphenylethyl sulfonic acid could serve as a monomer or surface modifier in creating such functionalized materials.

In materials science , novel sulfonic acid-containing polymers are being developed for applications such as proton exchange membranes in fuel cells. These materials require high proton conductivity, which the sulfonic acid group provides. The additional presence of a hydroxyl group in the polymer backbone could influence properties like water uptake, mechanical strength, and thermal stability.

In the realm of pharmaceuticals and life sciences , sulfonic acids are investigated for a range of biological activities. google.com For instance, some complex sulfonic acid derivatives are explored as potential antibiofilm agents. sigmaaldrich.com Buffering agents like HEPES (2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid) are critical in cell culture and biochemical assays due to their pKa values near physiological pH. nih.gov The structure of 4-Hydroxyphenylethyl sulfonic acid, combining a phenol (a known antiseptic scaffold) with a sulfonic acid, suggests it could be a candidate for similar biological screening.

The table below highlights some examples of novel sulfonic acid compounds and their areas of research, illustrating the diverse potential for this class of molecules.

| Novel Sulfonic Acid Compound/Material | Area of Research/Application | Key Finding/Advantage |

| Sulfonic acid-functionalized zirconia (ZrO₂-SO₃H) | Heterogeneous catalysis | High efficiency and reusability in multicomponent reactions; tolerance to water and free fatty acids in biodiesel production. bldpharm.com |

| (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid | Liquid crystals / Solar energy | The terminal sulfonic acid group contributes to high thermal stability, creating potential for use in energy conversion devices. guidechem.com |

| Quinobenzothiazine-substituted propanosulfonic acids | Medicinal chemistry | Show potential as lead compounds for developing antihyperlipidemic drugs. google.com |

| 4-Amino-3-hydroxynaphthalene-1-sulfonic acid (ANS) | Antimicrobial research | Demonstrates dose-dependent biofilm-inhibitory activity against Pseudomonas aeruginosa by targeting the quorum sensing system. sigmaaldrich.com |

While direct research on 4-Hydroxyphenylethyl sulfonic acid remains to be broadly published, the established importance of its constituent moieties and the dynamic research into novel sulfonic acids suggest that it is a compound of significant academic and potentially industrial interest. Future investigations into its synthesis and properties could place it within these exciting research trajectories.

Structure

3D Structure

Properties

Molecular Formula |

C8H10O4S |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)ethanesulfonic acid |

InChI |

InChI=1S/C8H10O4S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4,9H,5-6H2,(H,10,11,12) |

InChI Key |

WJKABEIYWRNFKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)O)O |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for 4 Hydroxyphenylethyl Sulfonic Acid

Synthetic Routes for the 4-Hydroxyphenylethyl Core Structure

The foundational 4-hydroxyphenylethyl alcohol, also known as tyrosol, is a naturally occurring phenolic compound found in sources like olive oil. wikipedia.org Its synthesis in a laboratory setting can be approached through several distinct pathways, starting from readily available precursors.

Methods Involving 4-Acetoxystyrene (B54282) Epoxidation and Subsequent Reduction

A high-yield process for the production of 4-hydroxyphenethyl alcohol involves the epoxidation of 4-acetoxystyrene, followed by catalytic hydrogenation and subsequent saponification or transesterification. beilstein-journals.orggoogle.comgoogle.com This method has been reported to produce 4-hydroxyphenethyl alcohol in yields of about 96% or more with a purity of approximately 99% or higher. beilstein-journals.orggoogle.com

The initial step is the epoxidation of 4-acetoxystyrene using a percarboxylic acid, such as peracetic acid, to form 4-acetoxystyrene oxirane. beilstein-journals.orggoogle.com This reaction is typically carried out at a temperature between 0°C and 25°C. beilstein-journals.org The resulting oxirane is then subjected to catalytic hydrogenation. beilstein-journals.orggoogle.com This step utilizes at least one equivalent of hydrogen gas per equivalent of the oxirane in the presence of a suitable catalyst to produce 4-acetoxyphenethyl alcohol. beilstein-journals.org The final step is the saponification or transesterification of the 4-acetoxyphenethyl alcohol to yield the desired 4-hydroxyphenethyl alcohol. beilstein-journals.orggoogle.com

| Step | Reactant | Reagent(s) | Product |

| 1 | 4-Acetoxystyrene | Percarboxylic acid (e.g., peracetic acid) | 4-Acetoxystyrene oxirane |

| 2 | 4-Acetoxystyrene oxirane | H₂, Catalyst | 4-Acetoxyphenethyl alcohol |

| 3 | 4-Acetoxyphenethyl alcohol | Base or Acid (for saponification/transesterification) | 4-Hydroxyphenethyl alcohol |

Approaches from 4-Aminophenylacetic Acid Derivatives

An alternative route to the 4-hydroxyphenylethyl core begins with 4-aminophenylacetic acid. This approach leverages the Sandmeyer reaction, a well-established method for the conversion of an aromatic amino group into a variety of other functional groups, including a hydroxyl group, via a diazonium salt intermediate. wikipedia.orglscollege.ac.in

The process commences with the diazotization of 4-aminophenylacetic acid. This is typically achieved by treating the aromatic amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. This reaction forms a diazonium salt. The subsequent step is the hydroxylation of this diazonium salt. In the presence of a copper(I) catalyst, such as copper(I) oxide, and an excess of copper(II) nitrate, the diazonium salt can be converted to 4-hydroxyphenylacetic acid at room temperature in neutral water. wikipedia.org This method is often preferred over the classical approach of boiling the diazonium salt in aqueous acid, as it can lead to fewer side products. wikipedia.org

Once 4-hydroxyphenylacetic acid is obtained, the carboxylic acid group can be reduced to an alcohol. A common method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄). This reduction yields 4-hydroxyphenethyl alcohol.

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | 4-Aminophenylacetic acid | NaNO₂, HCl (Diazotization) | 4-Diazoniumphenylacetic acid salt |

| 2 | 4-Diazoniumphenylacetic acid salt | Cu₂O, Cu(NO₃)₂ (Sandmeyer Hydroxylation) | 4-Hydroxyphenylacetic acid |

| 3 | 4-Hydroxyphenylacetic acid | LiAlH₄ (Reduction) | 4-Hydroxyphenethyl alcohol |

General Synthesis of Phenylethyl Alcohol Precursors

The synthesis of the broader class of phenylethyl alcohols, which serve as precursors, can be accomplished through several general methods. One of the most common industrial methods is the Friedel-Crafts reaction between benzene (B151609) and ethylene (B1197577) oxide in the presence of a Lewis acid catalyst like aluminum trichloride. This reaction directly forms the carbon-carbon bond of the phenylethyl backbone.

Another prevalent method is the hydrogenation of styrene oxide. This reaction also yields phenylethyl alcohol. Furthermore, phenylethyl alcohol can be prepared by the reduction of phenylacetic acid or its esters. For instance, the reduction of ethyl phenylacetate with sodium in absolute alcohol is a known synthetic route.

| Method | Starting Material(s) | Key Reagent(s) | Product |

| Friedel-Crafts Reaction | Benzene, Ethylene Oxide | AlCl₃ | Phenylethyl alcohol |

| Hydrogenation | Styrene Oxide | H₂, Catalyst (e.g., Raney nickel) | Phenylethyl alcohol |

| Reduction | Phenylacetic acid or its esters | Reducing agent (e.g., NaBH₄/I₂, LiAlH₄) | Phenylethyl alcohol |

Introduction of the Sulfonic Acid Moiety

With the 4-hydroxyphenylethyl core structure in hand, the next critical step is the introduction of the sulfonic acid group onto the aromatic ring. This can be achieved through direct electrophilic aromatic substitution or via a two-step process involving the formation and subsequent oxidation of a thiol precursor.

Aromatic Sulfonation Methodologies

Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid (-SO₃H) group. nih.gov The regioselectivity of this reaction on the 4-hydroxyphenylethyl alcohol ring is dictated by the directing effects of the existing substituents: the hydroxyl (-OH) group and the ethyl alcohol (-CH₂CH₂OH) group. Both of these are ortho-, para-directing groups. youtube.com Since the para position is already occupied by the ethyl alcohol group, the sulfonation is expected to occur at one of the ortho positions relative to the hydroxyl group.

Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and sulfur trioxide. nih.gov The reaction of phenol (B47542) with sulfuric acid at elevated temperatures is a known method to produce 4-hydroxybenzenesulfonic acid. chemicalbook.comchemicalbook.com A similar approach can be applied to 4-hydroxyphenylethyl alcohol. For instance, heating the compound with concentrated sulfuric acid would be a direct method to introduce the sulfonic acid group.

A milder sulfation procedure has been reported for tyrosol using a sulfur trioxide triethylamine complex (SO₃-TEA) in anhydrous dimethylformamide (DMF). acs.org While this particular study focused on sulfating the alcoholic hydroxyl group, modifications to the reaction conditions could potentially favor aromatic sulfonation.

| Sulfonating Agent | Description |

| Concentrated Sulfuric Acid | A common and strong sulfonating agent, often requiring elevated temperatures. |

| Fuming Sulfuric Acid (Oleum) | A solution of sulfur trioxide in sulfuric acid, it is a more potent sulfonating agent than concentrated sulfuric acid. |

| Sulfur Trioxide (SO₃) | A highly reactive electrophile used for sulfonation, often in a complex with a Lewis base like pyridine (B92270) or triethylamine to moderate its reactivity. acs.org |

Oxidation-Based Sulfonic Acid Formation from Thiol Precursors

An alternative to direct sulfonation is a two-step approach that involves the initial introduction of a thiol (-SH) group onto the aromatic ring, followed by its oxidation to a sulfonic acid.

The first step, the thiolation of the phenol, can be achieved through various methods. One such method is the Newman-Kwart rearrangement, which involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis to the corresponding thiophenol. chem-station.com Another approach is the direct C-H thiolation of phenols with thiophenols, which can be achieved under aerobic, metal-free, visible-light-induced conditions. acs.org

Once the 4-hydroxyphenylethyl thiol precursor is synthesized, the thiol group can be oxidized to a sulfonic acid. Strong oxidizing agents are typically required for this transformation. Hydrogen peroxide is a commonly used oxidant for this purpose. The oxidation proceeds through intermediate sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H) states before reaching the final sulfonic acid (R-SO₃H).

| Step | Transformation | Reagents/Conditions |

| 1 | Thiolation of 4-hydroxyphenylethyl alcohol | e.g., Newman-Kwart rearrangement or visible-light-induced thiolation |

| 2 | Oxidation of the resulting thiol | Strong oxidizing agent (e.g., Hydrogen Peroxide) |

This oxidation-based strategy offers an alternative route that may provide different regioselectivity or be more suitable for substrates that are sensitive to the harsh conditions of direct sulfonation.

Reaction with Bisulfite for Alkyl Sulfonic Acid Structures

The addition of bisulfite to unsaturated compounds is a known method for the formation of sulfonic acids. This reaction is particularly relevant for the synthesis of alkyl sulfonic acid structures from olefinic precursors. The process generally involves the reaction of compounds containing olefinic double bonds with bisulfite ions in an aqueous solution, often initiated by free radicals google.com.

In a related synthesis, salts of 2-hydroxy-2-phenylethanesulfonic acid can be prepared by reacting styrene oxide with an alkali bisulfite in an aqueous medium at temperatures above 60°C. The resulting product is the corresponding salt of the sulfonic acid, which can be converted to the free acid by using a cation exchange resin google.com. While the direct precursor to 4-hydroxyphenylethyl sulfonic acid would be 4-hydroxystyrene, the reaction of the parent compound, 2-phenylethanesulfonate, provides insight into the formation of the bisulfite anion (HSO₃⁻) upon collision-induced dissociation, indicating that a hydrogen atom at the β-position relative to the sulfur atom is a prerequisite for this fragmentation pathway nih.gov.

The reaction conditions for bisulfite addition can be optimized to improve yields. For instance, reacting water-soluble sulfite compounds with unsaturated organic compounds in the presence of activated charcoal or carbon can lead to good conversions and yields of the resulting sulfonates google.com.

Table 1: Key Parameters in Bisulfite Addition to Unsaturated Compounds

| Parameter | Description | Relevance |

| Reactants | Unsaturated organic compound (e.g., styrene derivative), Water-soluble bisulfite salt | Forms the carbon-sulfur bond. |

| Solvent | Aqueous medium | Facilitates the dissolution of the bisulfite salt. |

| Initiator | Free radical initiator (e.g., oxygen) | Initiates the addition reaction across the double bond google.com. |

| Catalyst | Activated charcoal/carbon | Can improve reaction conversion and yield google.com. |

| Temperature | Typically elevated (e.g., >60°C to 100°C) | Affects reaction rate and efficiency google.comgoogle.com. |

Synthesis of Advanced 4-Hydroxyphenylethyl Sulfonic Acid Derivatives and Analogues

The synthesis of 4-hydroxyphenylethyl sulfonic acid can be achieved through methods such as the sulfonation of hydroxyphenethyl compounds using sulfur trioxide smolecule.com. Once formed, the parent molecule serves as a scaffold for the creation of more complex derivatives and analogues. The presence of the hydroxyl group and the sulfonic acid group provides multiple reaction sites for further chemical modification smolecule.com.

For example, the sulfonic acid moiety can be converted into sulfonamides by reacting with amines smolecule.com. Sulfonamides are a critical class of compounds in medicinal chemistry. The synthesis of novel sulfonamide derivatives often starts from a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, which is then reacted with various amines (e.g., 2-aminophenol, 2-nitroaniline) to yield the desired products nih.gov. This general approach can be adapted to 4-hydroxyphenylethyl sulfonyl chloride to generate a library of derivatives.

Another class of derivatives includes sulfonate esters. Extensive structure-activity relationship (SAR) studies on related aryl sulfonate esters have shown that substitutions on the aromatic ring can significantly influence biological activity and binding affinity to target proteins nih.gov.

Strategies for Structural Modification and Functionalization

Strategies for modifying the 4-hydroxyphenylethyl sulfonic acid structure can be broadly categorized based on the reactive sites within the molecule.

Aromatic Ring Functionalization : The hydroxyl group on the phenyl ring is an activating group that directs electrophilic aromatic substitution to the ortho and para positions. This allows for the introduction of various functional groups onto the aromatic ring, facilitating the synthesis of a diverse range of analogues smolecule.com.

Sulfonic Acid Group Modification : As previously mentioned, the sulfonic acid can be converted into sulfonamides and sulfonate esters smolecule.comnih.gov. These modifications can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for its interaction with biological targets.

Molecular Hybridization : This medicinal chemistry strategy involves linking two or more distinct pharmacophores. For 4-hydroxyphenylethyl sulfonic acid, this could involve attaching another bioactive molecule via a linker to either the phenyl ring or the sulfonic acid group to create hybrid compounds with potentially novel or enhanced activities biomedres.us.

Simplification and Rigidification : For complex natural products, a common strategy is to simplify the structure by removing chiral centers or flexible chains to create a more synthetically accessible and rigid scaffold mdpi.com. While 4-hydroxyphenylethyl sulfonic acid is relatively simple, principles of rigidification, such as incorporating the ethyl chain into a ring system, could be explored to restrict conformational flexibility and potentially enhance activity mdpi.com.

Table 2: Overview of Structural Modification Strategies

| Strategy | Target Site | Potential Modification | Desired Outcome |

| Electrophilic Aromatic Substitution | Phenyl Ring | Halogenation, Nitration, Alkylation | Introduction of new functional groups smolecule.com. |

| Derivatization of Sulfonic Acid | Sulfonic Acid Group | Formation of Sulfonamides, Sulfonate Esters | Altered physicochemical properties, new interaction points smolecule.comnih.gov. |

| Molecular Hybridization | Phenyl Ring or Sulfonic Acid | Attachment of other bioactive moieties | Creation of dual-action or synergistic compounds biomedres.us. |

| Scaffold Modification | Ethyl Chain | Incorporation into a cyclic system | Increased rigidity, conformational restriction mdpi.com. |

Stereoselective Synthesis Approaches for Chiral Analogues

The development of chiral analogues requires stereoselective synthesis methods to control the spatial arrangement of atoms. For analogues of 4-hydroxyphenylethyl sulfonic acid, chirality could be introduced on the ethyl chain. Modern asymmetric synthesis offers several powerful strategies to achieve this.

Asymmetric Catalysis : This is a highly efficient method that utilizes chiral catalysts to preferentially form one enantiomer over the other. This includes the use of chiral-at-metal complexes, such as those based on ruthenium(II) or iridium(III), which have been successful in the enantioselective oxidation of sulfides to chiral sulfoxides nih.gov.

Organocatalysis : The use of small, chiral organic molecules as catalysts is an attractive, metal-free alternative. Proline and its derivatives are effective organocatalysts for creating chiral building blocks jocpr.com. A notable application in sulfur chemistry is the catalytic synthesis of enantioenriched sulfinate esters through the asymmetric condensation of prochiral sulfinates and alcohols using specific organocatalysts nih.gov.

Biocatalysis : Enzymes are inherently chiral and can catalyze reactions with high stereoselectivity under mild conditions. Engineered enzymes, such as synthetic transaminases, have been developed to produce chiral amines, which are key intermediates in many pharmaceuticals jocpr.com.

Chiral Auxiliaries : This classic approach involves covalently attaching a chiral auxiliary to the substrate to direct a stereoselective transformation. In the context of sulfur chemistry, chiral alcohols like menthol have been widely used for the diastereoselective preparation of sulfinates. The diastereomers are separated, and the auxiliary is then cleaved to yield the enantiomerically pure product nih.gov.

These methods provide a robust toolbox for the synthesis of chiral derivatives and analogues of 4-hydroxyphenylethyl sulfonic acid, enabling the exploration of stereochemistry on biological activity.

Advanced Structural Elucidation Techniques for 4 Hydroxyphenylethyl Sulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. nih.gov For 4-Hydroxyphenylethyl sulfonic acid, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In ¹H NMR spectroscopy, the aromatic protons of the 4-hydroxyphenyl group are expected to present as an AA'BB' system, a set of two doublets, characteristic of para-substituted benzene (B151609) rings. The ethyl bridge would give rise to two distinct signals, likely triplets, corresponding to the methylene (B1212753) group adjacent to the aromatic ring and the methylene group attached to the sulfonic acid moiety. The protons of the phenolic hydroxyl group and the acidic proton of the sulfonic acid group are typically broad and may be exchangeable with deuterium (B1214612) when using solvents like D₂O. hmdb.cahhu.de

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. hmdb.ca The spectrum would show distinct signals for the four unique carbons of the para-substituted aromatic ring, with the carbon atom bonded to the hydroxyl group appearing at a characteristic downfield shift. chemicalbook.comchemicalbook.com The two sp³ hybridized carbons of the ethyl chain would also be clearly resolved.

Conformational analysis of flexible molecules like 4-Hydroxyphenylethyl sulfonic acid and its derivatives can also be investigated using advanced NMR techniques. nih.govcore.ac.uk Studies on similar flexible sulfonic esters have utilized methods like Langevin dynamics (LD) simulations in conjunction with NMR to understand conformational exchange rates, which can be very rapid. nih.gov For instance, research on certain sulfonic ester derivatives has identified stable "hairpin" and "stepped" conformations, stabilized by intramolecular π-stacking and intermolecular interactions, respectively. nih.gov While ¹H NMR spectra might appear temperature-independent due to fast exchange rates, these underlying dynamic processes are crucial for understanding the molecule's behavior in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Hydroxyphenylethyl sulfonic acid

Predicted values are based on spectral data from analogous compounds such as 4-hydroxyphenylacetic acid, phenethyl sulfonic acid derivatives, and 4-hydroxybenzenesulfonic acid. hmdb.cahmdb.carsc.orgnih.govkoreascience.kr

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -OH) | ~6.8 | ~116 |

| Aromatic CH (ortho to -CH₂) | ~7.1 | ~130 |

| Aromatic C-OH | - | ~156 |

| Aromatic C-CH₂ | - | ~131 |

| -CH₂-Ar | ~2.8 | ~38 |

| -CH₂-SO₃H | ~3.1 | ~55 |

| Phenolic -OH | 5.0 - 9.0 (broad) | - |

| Sulfonic Acid -SO₃H | 10.0 - 12.0 (broad) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov For 4-Hydroxyphenylethyl sulfonic acid (C₈H₁₀O₄S), the calculated molecular weight is approximately 202.23 g/mol . High-resolution mass spectrometry would be able to confirm the elemental formula with high accuracy.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed to analyze the compound. nih.govmassbank.eu Under mass spectrometric conditions, the molecule would undergo characteristic fragmentation. The fragmentation pattern provides a molecular fingerprint that helps confirm the structure. Key fragmentation pathways for 4-Hydroxyphenylethyl sulfonic acid would likely include:

Loss of the sulfo group: Cleavage of the C-S bond could lead to the loss of SO₃ (80 Da) or •SO₃H (81 Da).

Benzylic cleavage: Fission of the bond between the two ethylenic carbons is highly probable, leading to the formation of a stable 4-hydroxybenzyl cation (m/z 107). This is often a dominant fragmentation pathway for phenethyl derivatives.

Cleavage of the entire side chain: Loss of the complete ethyl sulfonic acid side chain could occur.

Rearrangements: McLafferty-type rearrangements could occur if applicable, though less common for this specific structure. libretexts.org

Analysis of related compounds, such as butylated hydroxytoluene (BHT), shows characteristic losses of small alkyl groups, while other aromatic compounds exhibit stable molecular ion peaks. researchgate.net The fragmentation of phthalate (B1215562) metabolites often involves the loss of groups like CO₂ and the formation of specific diagnostic ions, a principle that can be extended to analyzing unknown but related structures. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for 4-Hydroxyphenylethyl sulfonic acid

Based on general fragmentation principles and data from related aromatic and sulfonic acid compounds. libretexts.orgresearchgate.netnih.gov

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 202 | [M]⁺ | Molecular Ion |

| 122 | [M - SO₃]⁺ | Loss of sulfur trioxide |

| 107 | [HOC₆H₄CH₂]⁺ | Benzylic cleavage |

| 94 | [C₆H₅OH]⁺ | Loss of the side chain with rearrangement |

| 77 | [C₆H₅]⁺ | Loss of hydroxyl and side chain |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups within a molecule and to probe its electronic properties.

Infrared (IR) Spectroscopy IR spectroscopy measures the vibrations of bonds within a molecule, with each functional group having a characteristic absorption frequency range. nih.govresearchgate.net For 4-Hydroxyphenylethyl sulfonic acid, the IR spectrum would be expected to show several key absorption bands confirming its structure. youtube.com

O-H Stretch (Phenol): A broad band typically in the region of 3200-3600 cm⁻¹.

O-H Stretch (Sulfonic Acid): A very broad absorption, often overlapping with the C-H stretches, in the 2500-3300 cm⁻¹ range. libretexts.org

Aromatic C-H Stretch: A sharp absorption just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range. pressbooks.pub

S=O Stretch (Sulfonic Acid): Two strong, characteristic bands for the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. researchgate.net

Aromatic C=C Stretch: Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ range. researchgate.net

IR spectra of sulfonic acids can sometimes resemble their salt forms due to hydration under normal conditions. rsc.org

Table 3: Characteristic IR Absorption Frequencies for 4-Hydroxyphenylethyl sulfonic acid

Based on established IR correlation tables and data from sulfonic acid and phenol-containing compounds. libretexts.orgresearchgate.netrsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 (broad) |

| Sulfonic Acid O-H | Stretch | 2500 - 3300 (very broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Sulfonyl S=O | Asymmetric & Symmetric Stretch | ~1350 and ~1175 (strong) |

| C-O | Stretch | 1200 - 1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The presence of the phenyl group in 4-Hydroxyphenylethyl sulfonic acid makes it UV-active. The benzene ring itself has characteristic absorptions in the UV region. The hydroxyl (-OH) and sulfonic acid (-SO₃H) groups act as auxochromes, modifying the absorption maxima (λ_max) and intensity. One would expect to see characteristic π → π* transitions for the aromatic system. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 4-Hydroxyphenylethyl sulfonic acid or its derivative can be grown, this technique can provide unambiguous data on bond lengths, bond angles, and the molecule's conformation. researchgate.net

Computational Chemistry and Mechanistic Insights into 4 Hydroxyphenylethyl Sulfonic Acid Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in determining the electronic structure and predicting the reactivity of molecules. indexcopernicus.com By solving the Schrödinger equation for a given molecule, DFT can elucidate a variety of chemical properties. For sulfonic acid derivatives and related phenolic compounds, DFT has been used to calculate optimized molecular structures, vibrational frequencies, and electronic properties. researchgate.netnih.gov

Studies on structurally similar compounds, such as other benzene (B151609) sulfonamides and phenols, provide a model for understanding 4-Hydroxyphenylethyl sulfonic acid. For instance, DFT calculations on 4-hydroxyazobenzene and various sulfonamides have been performed using the B3LYP functional with different basis sets like 6-31G(d,p) and 6-311G+(d,p) to determine key electronic parameters. indexcopernicus.comnih.govresearchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, stability, and polarizability. researchgate.net A smaller energy gap suggests higher reactivity. nih.gov

Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, reveals the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. indexcopernicus.comnih.gov For phenolic and sulfonic acid-containing compounds, the negative potential is typically localized around the oxygen atoms of the hydroxyl and sulfonyl groups, indicating these as sites for electrophilic attack. nih.govnih.gov

Table 1: Theoretical Electronic Properties of Structurally Related Compounds Calculated by DFT This table presents data from analogous compounds to infer potential properties of 4-Hydroxyphenylethyl sulfonic acid.

| Compound/Class | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Finding |

|---|---|---|---|---|---|

| 4-({4-[Bis(2-cyanoethyl) amino] phenyl} diazinyl) benzene sulfonamide | DFT/B3LYP/6-311G(d,p) | -6.24 | -2.90 | 3.34 | The HOMO-LUMO gap indicates the molecule's potential for charge transfer. researchgate.net |

| 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid (HEPES) | DFT/B3LYP | --- | --- | --- | MEP analysis identified chemically reactive sites, and NBO analysis showed stability from hyperconjugative interactions. researchgate.netnih.gov |

| Organic UV Filters (e.g., Avobenzone, Oxybenzone) | DFT/B3LYP/6-31G(d,p) | --- | --- | ~4.0-4.9 | The energy gap is a determinant of chemical reactivity and charge transfer within the molecule. nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This method is crucial for understanding the interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. ajgreenchem.comnih.gov For compounds containing sulfonic acid and phenol (B47542) groups, docking studies can identify potential biological targets and elucidate the binding mechanism.

In silico docking studies on various sulfonamide derivatives have demonstrated their ability to bind to the active sites of specific enzymes. semanticscholar.orgajgreenchem.com For example, docking simulations of sulfonamide derivatives with carbonic anhydrase revealed key interactions and binding energies, helping to identify potent inhibitors. semanticscholar.org Similarly, studies on 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS) showed stable interactions with the LasR regulator protein, a key component in bacterial quorum sensing. nih.gov The binding affinity in these simulations is often reported as a docking score or binding energy, with more negative values indicating a stronger interaction. ajgreenchem.com

The typical interactions for a molecule like 4-Hydroxyphenylethyl sulfonic acid would involve the hydroxyl group acting as a hydrogen bond donor or acceptor, the sulfonic acid group forming strong hydrogen bonds and electrostatic interactions, and the phenyl ring participating in hydrophobic or π-stacking interactions. ajgreenchem.comnih.gov

Table 2: Molecular Docking Results for Structurally Related Sulfonic Acid and Sulfonamide Derivatives This table showcases potential interaction profiles for a molecule like 4-Hydroxyphenylethyl sulfonic acid based on data from similar compounds.

| Ligand | Target Protein (PDB ID) | Binding Energy/Score (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| Sulfathiazole Derivatives | MRSA protein (4TO8) | -7.51 to -7.82 | Hydrogen bonding with Val141 and His209; pi-pi and pi-alkyl interactions. ajgreenchem.com |

| 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS) | LasR Regulator | Higher binding energy compared to other QS regulators | Stable interactions confirmed, suggesting interference with the quorum sensing pathway. nih.gov |

| Sulfonamide-Schiff base Derivative | Insulysin | -9.0 | Hydrogen bonds, hydrophobic interactions, and pi-alkyl bonds with active site residues. nih.gov |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Affinity Prediction

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. nih.gov While docking provides a static snapshot of the interaction, MD simulations can reveal the flexibility of the ligand and the protein, the role of solvent molecules, and provide a more accurate estimation of binding free energy. nih.gov

For sulfonic acid derivatives, MD simulations have been used to confirm the stability of docked poses. A study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS) complexed with the LasR regulator demonstrated the stability of the interaction over the simulation period. nih.gov Similarly, Langevin dynamics simulations on sulfonic ester derivatives showed rapid conformational exchange rates. nih.gov These simulations are critical for validating docking results and understanding the dynamic nature of the binding, which is essential for predicting a compound's biological activity. nih.gov Predicting binding affinity accurately remains a challenge, but deep learning approaches and models that integrate both local and global features are improving predictions. nih.govarxiv.org

Table 3: Insights from Molecular Dynamics (MD) Simulations of Related Compounds This table illustrates the type of information that can be gained from MD simulations for a compound like 4-Hydroxyphenylethyl sulfonic acid.

| Compound/System | Simulation Focus | Key Findings |

|---|---|---|

| 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS) - LasR complex | Binding Stability | Confirmed stable interactions between ANS and the LasR regulator, supporting docking results. nih.gov |

| Sulfonic ester derivatives | Conformational Dynamics | Revealed rapid conformational exchange rates (~10¹⁰-10¹¹ s⁻¹) between hairpin and stepped conformations. nih.gov |

Structure-Activity Relationship (SAR) Derivation via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico SAR methods use computational models to predict the activity of novel compounds based on the properties of known active and inactive molecules. researchgate.net These studies are fundamental in lead optimization, guiding the modification of a chemical scaffold to enhance potency and selectivity. nih.gov

For classes of compounds like sulfonamides, in silico SAR studies have been instrumental. For instance, research on a series of novel sulfonamide derivatives identified key structural features required for antidiabetic and anti-Alzheimer's activity. researchgate.net It was observed that derivatives with a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group were more active, highlighting the importance of the NH-CO linker. researchgate.net

For 4-Hydroxyphenylethyl sulfonic acid, an in silico SAR study could involve generating a library of virtual derivatives by modifying the positions of the hydroxyl and sulfonic acid groups, altering the ethyl linker, or adding substituents to the phenyl ring. By calculating descriptors (e.g., electronic, steric, hydrophobic) and using machine learning models, it would be possible to build a predictive SAR model. This model could then identify which modifications are most likely to improve a desired biological activity. researchgate.netnih.gov

Table 4: Summary of In Silico SAR Principles from Related Compound Classes This table outlines how SAR principles could be applied to 4-Hydroxyphenylethyl sulfonic acid.

| Compound Class | Modification Strategy | Impact on Activity |

|---|---|---|

| Sulfonamide Derivatives | Introduction of an NH-CO group in the sulfonyl moiety. | Increased activity against α-glucosidase and α-amylase. researchgate.net |

| Mastoparan Analogs | Deletion of C-terminal residues. | Decreased antibacterial and hemolytic activity due to reduced α-helix length. nih.gov |

Investigations into Biological Activities and Mechanistic Interactions of 4 Hydroxyphenylethyl Sulfonic Acid Analogues

Enzyme Modulation Studies

The ability of compounds structurally analogous to 4-hydroxyphenylethyl sulfonic acid to modulate the activity of various enzymes has been a subject of scientific inquiry. These studies are crucial in understanding the structure-activity relationships that govern the inhibitory potential of these molecules.

Analogues containing a sulfonyl group have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. For example, studies on conformationally constrained choline (B1196258) analogues have shown that the introduction of a (4-nitrophenyl)sulfonoxyl group can significantly influence the mode of inhibition.

In one study, the enantiomers of 2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide were identified as noncompetitive inhibitors of AChE. nih.gov This indicates that the 4-nitrobenzenesulfonyl group plays a key role in determining how these molecules interact with the enzyme. nih.gov The inhibitory constants (Ki) for these enantiomers were determined, highlighting a degree of chiral discrimination by the enzyme. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by Morpholinium Analogues

| Compound | Enantiomer | Inhibition Type | Ki (µM) |

|---|---|---|---|

| 2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide | (S)-3 | Noncompetitive | 19.0 ± 0.9 |

| 2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide | (R)-3 | Noncompetitive | 50 ± 2 |

Data sourced from Gandour, R. D., et al. (1995). nih.gov

Sulfonamide-based compounds are a well-established class of carbonic anhydrase (CA) inhibitors. Research into (hydroxyalkyl)sulfonyl-substituted benzene- and thiophenesulfonamides has demonstrated their potent inhibitory activity against Carbonic Anhydrase II, with inhibition constants in the nanomolar range. nih.gov These compounds are of interest for their potential therapeutic applications. nih.gov

Further studies on heterocyclic 4-substituted pyridine-3-sulfonamide (B1584339) derivatives have revealed their inhibitory effects against several human (h) CA isozymes, including the cytosolic hCA I and hCA II, and the transmembrane tumor-associated isozymes hCA IX and hCA XII. researchgate.net The inhibition constants (KI) for these compounds vary depending on the specific substitutions on the pyridine (B92270) ring and the targeted isoenzyme. researchgate.net

Table 2: Inhibition of Carbonic Anhydrase Isozymes by Pyridine-3-sulfonamide Analogues

| Isozyme | KI Range (nM) |

|---|---|

| hCA I | 169 - 5400 |

| hCA II | 58.5 - 1238 |

| hCA IX | 19.5 - 652 |

| hCA XII | 16.8 - 768 |

Data sourced from Di Fiore, A., et al. (2013). researchgate.net

Lipoxygenases are enzymes involved in the metabolism of fatty acids, leading to the production of inflammatory mediators. Caffeic acid phenethyl ester (CAPE), an analogue that shares the phenethyl group, has been shown to inhibit the 5-lipoxygenase enzyme at micromolar concentrations. mdpi.com This inhibition is a key aspect of its anti-inflammatory properties. nih.gov While not a sulfonic acid, the activity of CAPE and its derivatives underscores the importance of the phenethyl moiety in interacting with enzymatic targets. mdpi.com The development of dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors is an active area of research to achieve broader anti-inflammatory effects. nih.gov

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. Research has identified several sulfonic acid-containing compounds as potential XO inhibitors. For example, 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid has been studied as a potential hypouricemic agent, with in vitro studies confirming its inhibitory effect on XO. nih.gov

Table 3: Xanthine Oxidase (XO) Inhibition by Analogous Compounds

| Compound | IC50 (µM) |

|---|---|

| 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid | 36.1 |

| Allopurinol (Reference) | 11.4 |

Data sourced from Zuo, Z., et al. (2020). nih.gov

Antioxidant and Radical Scavenging Capabilities

The antioxidant potential of phenolic compounds is a well-documented area of research. The presence of a hydroxyl group on a phenyl ring, as in 4-hydroxyphenylethyl sulfonic acid, suggests a capacity for radical scavenging.

While direct antioxidant data for 4-hydroxyphenylethyl sulfonic acid is not available, studies on related compounds provide valuable insights. For instance, the antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids, which share the 4-hydroxyphenyl group, have been evaluated. nih.gov These studies showed that while the 4-vinyl derivatives were less active than their corresponding phenolic acids in a polar medium, they exhibited higher activity in an emulsion system. nih.gov

Furthermore, the synthesis of chitosan (B1678972) derivatives with propane (B168953) sulfonate groups has been shown to enhance antioxidant activity. nih.gov In assays measuring the scavenging of DPPH, hydroxyl, and superoxide (B77818) radicals, the antioxidant capabilities increased with the number of propane sulfonate groups. nih.gov Dipropane sulfonated chitosan demonstrated significant scavenging activity, with a 100% scavenging rate for DPPH radicals at a concentration of 1.6 mg/mL. nih.gov

Table 4: DPPH Radical Scavenging Activity of Sulfonated Chitosan Derivatives

| Compound | Concentration (mg/mL) | Scavenging Activity (%) |

|---|---|---|

| Chitosan (CS) | 1.6 | 46 |

| Propane sulfonated chitosan (PSCS) | 1.6 | 82.4 |

| Dipropane sulfonated chitosan (DPSCS) | 1.6 | 100 |

Data sourced from Wei, L., et al. (2019). nih.gov

Molecular Mechanisms of Oxidative Stress Mitigation

Analogues of 4-hydroxyphenylethyl sulfonic acid, such as Tyrosol sulphate (Tyr-SUL), have demonstrated notable antioxidant properties. The primary mechanisms by which these compounds mitigate oxidative stress involve both direct scavenging of reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems.

Studies on Tyr-SUL, a sulfated metabolite of tyrosol, have shown its capacity to counteract the increase in ROS levels within human umbilical vein endothelial cells (hECs) that have been treated with tumor necrosis factor-alpha (TNF-α). csic.esnih.gov This protective effect is linked to its ability to prevent the depletion of glutathione (B108866) (GSH), a critical intracellular antioxidant. csic.esnih.gov Furthermore, Tyr-SUL has been observed to prevent the downregulation of key antioxidant enzyme genes, including glutathione peroxidase 1 and glutamate-cysteine ligase catalytic subunit. csic.esnih.gov The phenolic hydroxyl group is believed to be crucial for the radical scavenging activity of these compounds. The antioxidant activity of phenolic compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. bohrium.com

The table below summarizes the antioxidant activity of a related phenolic sulfonic acid derivative, sodium 2-((2-hydroxy-5-methylphenylimino) methyl) benzenesulfonate (B1194179), as determined by the DPPH assay. This data illustrates the concentration-dependent antioxidant capacity typical of such compounds.

Table 1: Antioxidant Activity of a 4-Hydroxyphenylethyl Sulfonic Acid Analogue

| Concentration (µg/mL) | DPPH Radical Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 30 | 68 |

| 40 | 85 |

| 50 | 95 |

Data is hypothetical and for illustrative purposes, based on the trend observed for sodium 2-((2-hydroxy-5-methylphenylimino) methyl) benzenesulfonate.

Interaction with Biomolecular Systems (e.g., DNA Binding and Intercalation Studies)

The interaction of 4-hydroxyphenylethyl sulfonic acid analogues with biomolecules, particularly DNA, is an area of active investigation. The mode of binding to DNA can significantly influence the biological effects of a compound. Generally, small molecules can interact with DNA through non-covalent mechanisms such as electrostatic interactions, groove binding, and intercalation.

For phenolic sulfonic acid derivatives, studies on compounds like sodium 2-((2-hydroxy-5-methylphenylimino) methyl) benzenesulfonate suggest an electrostatic interaction with calf thymus DNA (CT-DNA). bohrium.com This type of interaction involves the charged sulfonate group and the phosphate (B84403) backbone of DNA. Some studies on other sulfonamide derivatives have also explored their DNA binding properties, indicating that the mode and affinity of binding are crucial for their potential antitumor effects. nih.gov

The binding of small molecules to DNA is often investigated using spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, as well as viscosity measurements and gel electrophoresis. For instance, the interaction of a compound with DNA can be monitored by observing changes in the absorption or emission spectra of the compound or a fluorescent probe like ethidium (B1194527) bromide upon addition of DNA.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK, Nrf2 pathways in relevant cellular models)

Analogues of 4-hydroxyphenylethyl sulfonic acid have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. nih.govfrontiersin.org

The NF-κB signaling pathway is a central regulator of inflammation. nih.gov Research on Tyr-SUL has demonstrated its ability to prevent the phosphorylation of proteins involved in the NF-κB signaling cascade in TNF-α-stimulated endothelial cells. csic.esnih.govresearchgate.net This inhibitory action on NF-κB activation is a key mechanism underlying the anti-inflammatory effects of this analogue. Phenolic compounds, in general, are known to modulate NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines and enzymes. nih.govresearchgate.net

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. nih.gov While direct studies on 4-hydroxyphenylethyl sulfonic acid are limited, related phenolic compounds like hydroxytyrosol (B1673988) have been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes. nih.gov This activation enhances the cell's capacity to combat oxidative stress.

The MAPK signaling pathways are involved in a variety of cellular processes, including proliferation, differentiation, and stress responses. Some studies on tyrosol, the parent compound of Tyr-SUL, suggest that its anti-inflammatory effects may be mediated through the downregulation of the p38 MAPK and JNK pathways. researchgate.net

The table below summarizes the effects of Tyr-SUL on various signaling pathways and related cellular responses.

Table 2: Modulation of Cellular Signaling by Tyrosol Sulphate (Tyr-SUL)

| Signaling Pathway / Cellular Response | Observed Effect in TNF-α-treated hECs | Reference |

|---|---|---|

| NF-κB Signaling | Prevention of phosphorylation of signaling proteins | csic.esnih.govresearchgate.net |

| Adhesion Molecule Expression | Prevention of over-expression | csic.esnih.govresearchgate.net |

| Monocyte Adhesion | Inhibition | csic.esnih.govresearchgate.net |

| Reactive Oxygen Species (ROS) | Prevention of increase | csic.esnih.gov |

Environmental Behavior and Advanced Analytical Detection of 4 Hydroxyphenylethyl Sulfonic Acid

Environmental Distribution and Fate of Sulfonic Acid Compounds

Aromatic compounds containing sulfonic acid substituents are known for their resistance to microbial degradation. oup.com While some bacterial strains can utilize monosulfonated benzene (B151609) and naphthalene (B1677914) derivatives as their sole source of carbon and energy, the degradation of disulfonated benzenes is less common. oup.com The presence of sulfonate groups can inhibit microbial growth, making aerobic biodegradation challenging. researchgate.net The position and number of sulfonate groups on the aromatic ring can significantly influence the biodegradability of these compounds. researchgate.net

Degradation Pathways in Environmental Compartments

The degradation of sulfonic acid compounds in the environment can occur through both abiotic and biotic pathways. Abiotic degradation can be initiated by reactions with strong reducing agents like magnesium and calcium, which can lead to partial or even complete removal of the pollutant. nih.gov Hydrothermal conditions can also lead to the degradation of aromatic sulfonic acids, with substituted aromatic compounds degrading more readily than non-substituted ones. brandeis.edu In contrast, alkyl sulfonic acids exhibit greater hydrothermal stability. brandeis.edu

Biotransformation by Microbial Communities

Microbial communities in environments such as wastewater treatment plants play a significant role in the biotransformation of various organic compounds. nih.gov The enzymes produced by these microbial communities, both extracellular and intracellular, are responsible for breaking down complex molecules. nih.gov For example, nitrifying microbes have been implicated in the biotransformation of certain sulfonamido precursors. nih.gov The biotransformation process can be influenced by the structure of the compound; for instance, the presence of an amine functional group is a key site for microbial oxidation. nih.gov

A variety of bacterial strains have been identified that can degrade sulfonated aromatic compounds. researchgate.net In some cases, a mixed bacterial culture is more effective than individual strains in breaking down these complex molecules. oup.com For example, a mixed culture was able to degrade benzene 1,3-disulfonate, whereas none of the individual strains in the culture could do so alone. oup.com The biotransformation can involve N-acetylation, as seen in the transformation of amino-substituted phenyl SF5 by Pseudomonas species. researchgate.net Fungi, such as Cunninghamella elegans, have also been shown to biotransform sulfonated compounds through processes like demethylation. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

The detection and quantification of sulfonic acid compounds like 4-hydroxyphenylethyl sulfonic acid in complex environmental matrices require sophisticated analytical techniques. The inherent polarity and often low volatility of these compounds present analytical challenges. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of polar organic pollutants, including sulfonic acids, in environmental samples. nih.govrjeec.ro This method offers high sensitivity and selectivity, allowing for the detection and quantification of these compounds at very low concentrations, often in the nanogram per liter (ng/L) range. rjeec.ro LC-MS/MS has been successfully applied to analyze a variety of sulfonamides and their transformation products in soil and water samples. nih.govresearchgate.net The technique is often used in combination with solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences prior to analysis. nih.govdcu.ie The versatility of LC-MS/MS allows for different operational modes, such as pseudo-multiple reaction monitoring (p-MRM), to screen for and identify a wide range of transformation products. nih.gov

Table 1: Applications of LC-MS/MS in the Analysis of Sulfonic Acid-Related Compounds

| Analyte Class | Matrix | Technique | Key Findings | Reference |

|---|---|---|---|---|

| Sulfonamides | Soil, Water | LC-MS/MS | Detection and quantification in ng/g and ng/L ranges; identification of transformation products. nih.govresearchgate.net | nih.gov, researchgate.net |

| Pharmaceuticals | Wastewater, Marine Water, Mussel Tissue | SPE-LC-MS/MS | Quantification of residues in various environmental compartments. dcu.ie | dcu.ie |

| Small Polar Pollutants | Groundwater | SPE-LC-MS/MS | Quantification at nano-scale concentrations after SPE. nih.gov | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another key analytical technique for the identification and quantification of organic compounds. However, due to the low volatility of sulfonic acids, a derivatization step is typically required to make them suitable for GC analysis. researchgate.netchromforum.org Derivatization converts the polar sulfonic acid group into a less polar and more volatile derivative. gcms.cz Common derivatization methods include esterification to form methyl esters or other alkyl esters. chromforum.orgnih.gov For example, methyl esters of N,N-dialkylaminoethane-2-sulfonic acids have been analyzed by GC/EI-MS. nih.gov Silylation is another derivatization technique that replaces active hydrogen with a silyl (B83357) group, reducing polarity and increasing volatility. gcms.cz The choice of derivatization reagent depends on the specific functional groups present in the molecule. gcms.cz

Table 2: Derivatization and GC-MS Analysis of Sulfonic Acids

| Analyte | Derivatization Method | Detection Method | Significance | Reference |

|---|---|---|---|---|

| N,N-dialkylaminoethane-2-sulfonic acids | Methylation (Methyl esters) | GC/EI-MS | Important for verification of the Chemical Weapons Convention. nih.gov | nih.gov |

| General Sulfonic Acids | Esterification, Silylation | GC-MS | Reduces polarity and increases volatility for GC analysis. gcms.cz | gcms.cz |

Solid-Phase Extraction (SPE) Coupled Techniques for Sample Preparation

Solid-phase extraction (SPE) is a crucial sample preparation technique used to isolate and concentrate analytes from complex matrices before chromatographic analysis. nih.govdcu.ie It is particularly important for the analysis of trace levels of pollutants in environmental samples like water and soil. lcms.czwindows.net For sulfonic acid compounds, which are often polar, various SPE sorbents can be used, including reversed-phase, normal-phase, and ion-exchange materials. libretexts.org Ion-exchange SPE is particularly effective for charged analytes. libretexts.org For instance, strong cation exchange (SCX) cartridges, which contain sulfonic acid functional groups, are used to retain and concentrate cationic species. sigmaaldrich.comsigmaaldrich.com The choice of the appropriate SPE sorbent and elution solvents is critical for achieving good recovery and separation of the target analytes from interfering components in the sample matrix. mdpi.comwaters.com

Table 3: Solid-Phase Extraction Strategies for Sulfonic Acid-Related Compounds

| Analyte Type | SPE Sorbent | Mechanism | Application Example | Reference |

|---|---|---|---|---|

| Cationic compounds | Strong Cation Exchange (SCX) | Ion-exchange | Isolation of basic compounds from various matrices. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.com, sigmaaldrich.com |

| Polar organic pollutants | Carbon-based materials (e.g., ENVI-Carb) | Adsorption | Extraction of small polar compounds like 1,2,4-triazole (B32235) from groundwater. nih.gov | nih.gov |

Spectrophotometric and Ion Chromatographic Techniques for Specific Analogues

The detection and quantification of 4-hydroxyphenylethyl sulfonic acid and its analogues in various matrices are crucial for understanding their environmental fate and behavior. Spectrophotometric and ion chromatographic methods are two common analytical techniques employed for this purpose. Each technique offers distinct advantages and is suited for different analytical challenges.

Spectrophotometric Techniques

Spectrophotometric methods are often valued for their simplicity, cost-effectiveness, and rapid analysis times. juniperpublishers.com These techniques are based on the principle that chemical compounds absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the compound in a solution. juniperpublishers.com For aromatic sulfonic acids and their analogues, direct UV spectrophotometry can be challenging due to overlapping absorption spectra with other organic compounds present in environmental samples. Therefore, derivatization reactions are commonly employed to create a colored product with a unique absorption maximum in the visible region, enhancing selectivity and sensitivity.

A prevalent derivatization strategy for aromatic amines and sulfonamides, which are analogues of 4-hydroxyphenylethyl sulfonic acid, is diazotization followed by a coupling reaction. juniperpublishers.comsrce.hr In this two-step process, the primary aromatic amine is first reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. orientjchem.org This diazonium salt is then coupled with a chromogenic agent, such as a phenol (B47542) or an aromatic amine, to produce a highly colored azo dye. lookchem.comresearchgate.net The intensity of the resulting color is then measured spectrophotometrically.

Several coupling reagents have been utilized for the determination of sulfonamide analogues. For instance, a method involving the diazotization of sulfacetamide (B1682645) and its subsequent coupling with chromotropic acid in an alkaline medium yields an orange azo dye with a maximum absorption at 511.5 nm. rdd.edu.iq Another method employs 8-hydroxyquinoline (B1678124) as the coupling agent for various sulfonamides, resulting in red-colored products with an absorption maximum around 500 nm. srce.hr The reaction of sulfanilic acid with potassium 1,2-naphthoquinone-4-sulfonate (a NQS reagent) at a pH of 3.4 produces a red color that can be quantified at 470 nm. cdnsciencepub.com

The selection of the coupling reagent and the optimization of reaction conditions, such as pH and reaction time, are critical for achieving high sensitivity and selectivity. The table below summarizes the analytical parameters for the spectrophotometric determination of some analogues of 4-hydroxyphenylethyl sulfonic acid.

Table 1: Spectrophotometric Determination of Selected Analogues

| Analyte | Coupling Reagent | λmax (nm) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Reference |

|---|---|---|---|---|---|

| Sulfacetamide | Chromotropic Acid | 511.5 | 0.5 - 15.0 | Not Specified | rdd.edu.iq |

| Sulfanilamide | β-Naphthol | 489 | Not Specified | Not Specified | rdd.edu.iq |

| Sulfamethoxazole | 8-Hydroxyquinoline | 500 | 0.1 - 7.0 | 0.03 - 0.05 | srce.hrshodexhplc.com |

| Sulfadiazine | 8-Hydroxyquinoline | 500 | 0.1 - 7.0 | 0.03 - 0.05 | srce.hrshodexhplc.com |

| Sulfanilic Acid | Potassium 1,2-naphthoquinone-4-sulfonate | 470 | 7 - 28 | Not Specified | cdnsciencepub.com |

| Rasagiline | Diazotized Sulphanilic Acid | 440 | 0 - 10 | Not Specified | orientjchem.org |

Ion Chromatographic Techniques

Ion chromatography (IC) is a powerful separation technique for the determination of ionic species, including sulfonic acids. libretexts.org This method separates ions based on their interactions with a stationary phase (ion-exchange resin) and a liquid mobile phase (eluent). libretexts.org Suppressed conductivity detection is a common detection mode in ion chromatography, offering universal and sensitive detection for a wide range of ionic analytes. thermofisher.com

The separation of sulfonic acid analogues by ion chromatography is influenced by several factors, including the type of ion-exchange column, the composition and pH of the eluent, and the flow rate. For instance, a fast IC method has been developed for the simultaneous determination of fifteen sulfonic acids and alkylsulfates, including benzenesulfonic acid and p-toluenesulfonic acid, using a gradient elution with a sodium hydroxide (B78521)/methanol (B129727)/acetonitrile (B52724) mobile phase. nih.gov This method achieved detection limits in the range of 0.06–0.16 µM. nih.gov

The retention behavior of anions in ion chromatography is dependent on the eluent composition. Studies have shown that for some anions, the retention time decreases with decreasing eluent concentration when using eluents like sodium sulfate, while it increases with decreasing concentration when using sulfuric acid as the eluent. nih.gov The choice of the stationary phase is also crucial. Packing materials with sulfonic acid functional groups are commonly used for cation-exchange chromatography. libretexts.org

The table below presents examples of ion chromatographic conditions used for the separation of specific analogues of 4-hydroxyphenylethyl sulfonic acid.

Table 2: Ion Chromatographic Conditions for the Analysis of Selected Analogues

| Analyte(s) | Column | Eluent | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Methane-, ethane-, propane-, butane-, pentane-, hexane-, heptane-, octane-, nonane-, decane-, dodecane-, dodecylbenzene-, p-toluene-, benzenesulfonic acids | Anion-exchange | Gradient of NaOH, CH₃OH, and CH₃CN | Suppressed Conductivity | Not Specified | nih.gov |

| Straight-chain aliphatic sulfonic acids | Not Specified | Tetrabutylammonium hydroxide with acetonitrile gradient | Suppressed Conductivity | Not Specified | thermofisher.com |

| Common Anions (e.g., Chloride, Sulfate, Nitrate) | Shodex IC SI-90 4E | 1.8mM Na₂CO₃ + 1.7mM NaHCO₃ aq. | Suppressed Conductivity | F⁻: 3.8, Cl⁻: 5.4, NO₂⁻: 6.0, Br⁻: 7.8, NO₃⁻: 8.8, HPO₄²⁻: 12.1, SO₄²⁻: 14.1 | shodexhplc.comshodex.com |

Future Research Directions and Emerging Academic Applications

Development of Novel Therapeutic Lead Compounds based on Mechanistic Insights

The structural motifs within 4-Hydroxyphenethyl sulfonic acid are prevalent in many biologically active molecules, suggesting its potential as a scaffold for the development of new therapeutic agents. The sulfonic acid group is recognized as a key element in drug design, capable of influencing a compound's pharmacological activity and physicochemical properties. nih.gov Future research is anticipated to build upon the compound's known antioxidant and anti-inflammatory activities to design novel drug candidates. smolecule.com

Mechanistic studies could elucidate the specific biochemical pathways modulated by this compound, such as the inhibition of enzymes involved in inflammatory processes. smolecule.com This knowledge can guide the rational design of derivatives with enhanced potency and selectivity. For instance, the synthesis of sulfonamides from the sulfonic acid group is a common strategy in medicinal chemistry to create compounds with a wide range of biological activities, including antimicrobial and anticancer effects. researcher.life

Furthermore, the sulfonic acid group can be exploited to improve the solubility and bioavailability of poorly water-soluble drugs through the formation of co-amorphous systems. nih.gov Research in this area could lead to the development of novel formulations for existing drugs, enhancing their therapeutic efficacy. By modifying the core structure, researchers can explore new derivatives targeting a variety of diseases where oxidative stress and inflammation are implicated, such as psoriasis, rheumatoid arthritis, and neurodegenerative disorders. scispace.com

Table 1: Potential Therapeutic Applications for 4-Hydroxyphenethyl sulfonic acid Derivatives

| Therapeutic Area | Rationale for Development | Potential Derivative Class |

|---|---|---|

| Anti-inflammatory | Based on the inherent anti-inflammatory activity of the parent compound. smolecule.com | Sulfonamides, Esters |

| Neuroprotection | Targeting oxidative stress-related pathways in neurodegenerative diseases. smolecule.com | Phenolic derivatives |

| Antimicrobial | Synthesis of novel compounds targeting multidrug-resistant pathogens. nih.gov | Sulfonamides, Hydrazones |

| Drug Formulation | Enhancing solubility and stability of poorly soluble active pharmaceutical ingredients. nih.gov | Co-amorphous systems |

Advanced Materials Science Applications

In materials science, the introduction of sulfonic acid groups into polymer structures is a well-established method for creating high-performance functional materials. researchgate.net The 4-Hydroxyphenethyl sulfonic acid monomer could be a valuable building block for synthesizing novel sulfonated polymers. The properties of the resulting polymer, such as ion conductivity, hydrophilicity, and mechanical stability, are heavily influenced by the degree of sulfonation. researchgate.net

A primary application for such polymers is in the development of proton exchange membranes (PEMs) for fuel cells. researchgate.net The sulfonic acid groups facilitate the transport of protons, a critical function in energy generation. Research into novel cross-linked polymers with an ultra-high density of sulfonic acid groups has demonstrated the potential for extremely high proton conductivity. acs.org Another promising area is the creation of ion-exchange resins for water purification and catalysis.

The presence of the hydroxyl group offers an additional site for polymerization or modification, allowing for the creation of complex, multifunctional materials. For example, surface sulfonation has been shown to be an effective pretreatment for inducing the formation of bone-like apatite on polymer surfaces, opening avenues for the development of new biocompatible materials for medical implants and surgical instruments. researchgate.netnih.gov

Table 2: Influence of Sulfonation on Polymer Properties

| Property | Effect of Increased Sulfonation | Relevant Application |

|---|---|---|

| Proton Conductivity | Increases | Proton Exchange Membranes (PEMs) for Fuel Cells researchgate.net |

| Hydrophilicity | Increases | Water Treatment Membranes, Dispersants researchgate.netacs.org |

| Ion-Exchange Capacity | Increases | Ion-Exchange Resins, Catalysts researchgate.net |

| Mechanical Stability | May decrease at very high levels | Structural components, Composite materials researchgate.net |

| Biocompatibility | Can induce apatite formation | Medical Implants, Bone Substitutes nih.gov |

Environmental Remediation Technologies Utilizing Sulfonic Acid Structures

The strong ion-exchange capabilities of the sulfonic acid group make it a functional moiety of interest for environmental remediation technologies. Materials functionalized with sulfonic acid groups are being actively researched for their ability to remove hazardous pollutants from water and soil.

One major research direction is the development of selective adsorbents for toxic metal ions. Sulfonated hyper-cross-linked polymers have demonstrated high efficiency in extracting strontium and cesium ions from aqueous solutions, which is relevant for the treatment of radioactive wastewater. acs.org Similarly, sulfonated cellulose-based magnetic composites have been synthesized for the effective removal of amine pollutants from water. mdpi.com These materials offer the advantage of being easily separable from the treated water using a magnetic field.

Beyond ion exchange, sulfonated structures can play a role in the remediation of organic pollutants. While many synthetic sulfonated aromatic compounds are themselves considered pollutants, research into phytoremediation shows promise for their removal from contaminated sites. nih.gov Furthermore, there is potential to design materials that can immobilize persistent organic pollutants like perfluorooctane sulfonate (PFOS) in contaminated soils, reducing their bioavailability and preventing their spread into the wider environment. iuss.org

Table 3: Pollutants Targeted by Sulfonic Acid-Based Remediation Technologies

| Pollutant Class | Example | Remediation Material/Technology |

|---|---|---|

| Heavy/Radioactive Metals | Strontium (Sr), Cesium (Cs) | Sulfonated Hyper-Cross-Linked Polymers acs.org |

| Organic Amines | Various aliphatic amines | Sulfonated Cellulose-Based Magnetic Composites mdpi.com |

| Perfluorinated Compounds | Perfluorooctane sulfonate (PFOS) | Modified Natural Adsorbents iuss.org |

| Dyes and Pigments | Textile industry effluents | Phytoremediation, Constructed Wetlands nih.gov |

| Polychlorinated Biphenyls (PCBs) | OH-sulfonated PCBs | Rhizoremediation acs.org |

Interdisciplinary Research in Chemical Biology and Green Chemistry

The intersection of chemistry with biology and environmental science offers fertile ground for future research involving 4-Hydroxyphenethyl sulfonic acid. In chemical biology, derivatives of this compound could be synthesized and utilized as molecular probes to investigate biological processes related to oxidative stress and inflammation. By attaching fluorescent tags or reactive groups, these probes could help visualize and understand the compound's mechanism of action at a cellular level.

In the realm of green chemistry, a major focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. researchgate.net Sulfonic acid-functionalized materials are being developed as solid acid catalysts to replace corrosive and difficult-to-recover liquid mineral acids like sulfuric acid in industrial processes. mdpi.com The 4-Hydroxyphenethyl sulfonic acid structure could be immobilized on a solid support (e.g., silica, zirconia) to create a recyclable, heterogeneous catalyst for various organic reactions. mdpi.com

Furthermore, research into the synthesis of 4-Hydroxyphenethyl sulfonic acid and its derivatives can be guided by the principles of green chemistry. This includes exploring synthetic routes that utilize renewable starting materials, employ water as a solvent, and minimize the generation of waste. ucsb.edu The development of such sustainable chemical processes is crucial for reducing the environmental footprint of the chemical industry. researchgate.netresearchgate.net

Q & A

Basic: What are the common synthesis routes for 4-Hydroxyphenyethyl sulfonic acid in laboratory settings?

Answer:

Laboratory synthesis typically involves sulfonation reactions or acid-catalyzed functionalization. For example:

- Acid-Catalyzed Sulfonation : Use aromatic precursors (e.g., phenethyl derivatives) with sulfonating agents like concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (e.g., 80–100°C). Catalysts such as 4-toluenesulfonic acid (p-TsOH) can enhance reaction efficiency, as demonstrated in optimized O-acylation reactions .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by combining microwave irradiation with sulfonic acid catalysts (e.g., Dowex resins). This method minimizes side reactions and ensures uniform heating .

- Carbonization Methods : For solid acid catalysts, one-step carbonization of glucose with sulfonic acid precursors (e.g., p-TsOH) at 210°C for 8 hours produces stable, sulfonic acid-functionalized carbon frameworks .

Basic: Which characterization techniques are essential for analyzing the structural and functional properties of this compound?

Answer:

Key techniques include:

- Spectroscopy :